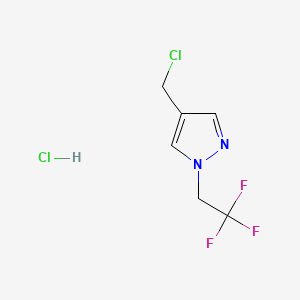
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a chloromethyl group and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC). The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-(iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7Cl2F3N2 |
|---|---|
Peso molecular |
235.03 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C6H6ClF3N2.ClH/c7-1-5-2-11-12(3-5)4-6(8,9)10;/h2-3H,1,4H2;1H |
Clave InChI |
HLPCTOMFNPBXPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CC(F)(F)F)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)
![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)


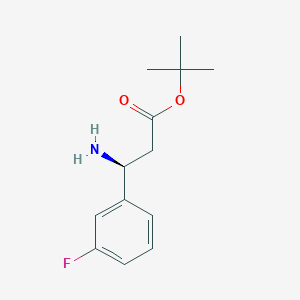
![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
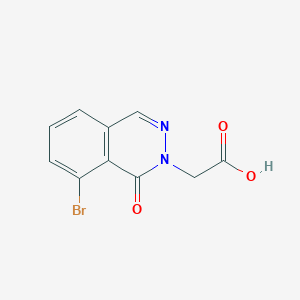
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
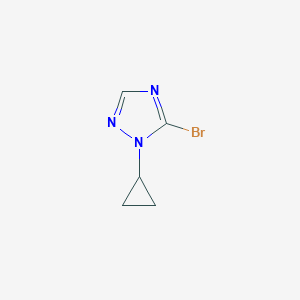
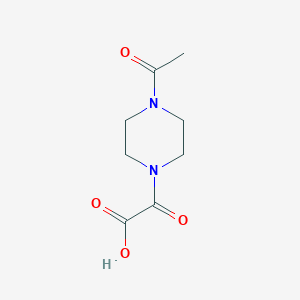
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
